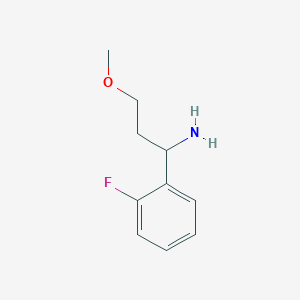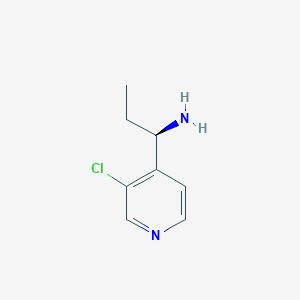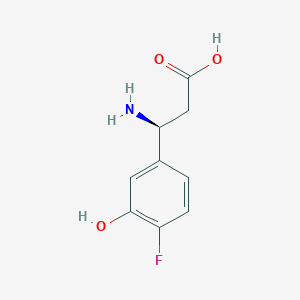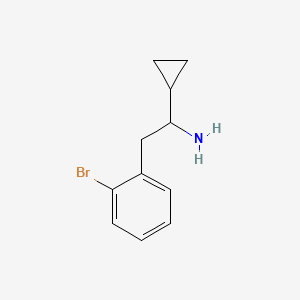
2-(2-Bromophenyl)-1-cyclopropylethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromophenyl)-1-cyclopropylethan-1-amine: is an organic compound that features a brominated phenyl ring attached to a cyclopropyl group via an ethanamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-1-cyclopropylethan-1-amine typically involves multiple steps:
Bromination of Phenyl Ring: The initial step involves the bromination of a phenyl ring to introduce a bromine atom at the ortho position. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
Formation of Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane (CH₂N₂) or a similar reagent.
Amination: The final step involves the introduction of the ethanamine chain. This can be achieved through a nucleophilic substitution reaction where an amine group is introduced to the brominated phenyl ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromophenyl)-1-cyclopropylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻) or alkoxide (RO⁻).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) in an appropriate solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of phenols or ethers.
Aplicaciones Científicas De Investigación
2-(2-Bromophenyl)-1-cyclopropylethan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical compound for the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromophenyl)-1-cyclopropylethan-1-amine involves its interaction with specific molecular targets. The brominated phenyl ring can participate in electrophilic aromatic substitution reactions, while the cyclopropyl group can influence the compound’s reactivity and stability. The ethanamine chain allows for interactions with biological receptors, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromophenylamine: Lacks the cyclopropyl group, making it less sterically hindered.
Cyclopropylamine: Does not have the brominated phenyl ring, resulting in different reactivity.
2-(2-Chlorophenyl)-1-cyclopropylethan-1-amine: Similar structure but with a chlorine atom instead of bromine, leading to different electronic effects.
Uniqueness
2-(2-Bromophenyl)-1-cyclopropylethan-1-amine is unique due to the combination of a brominated phenyl ring and a cyclopropyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H14BrN |
|---|---|
Peso molecular |
240.14 g/mol |
Nombre IUPAC |
2-(2-bromophenyl)-1-cyclopropylethanamine |
InChI |
InChI=1S/C11H14BrN/c12-10-4-2-1-3-9(10)7-11(13)8-5-6-8/h1-4,8,11H,5-7,13H2 |
Clave InChI |
CEDPWCVYPYVGGQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(CC2=CC=CC=C2Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


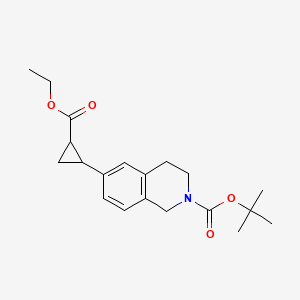
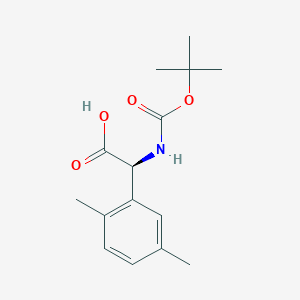
![(1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B15237552.png)
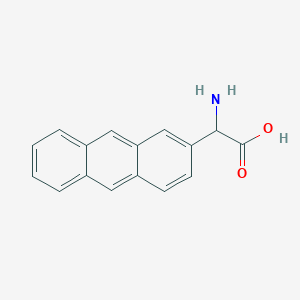
![7-(2-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine](/img/structure/B15237560.png)

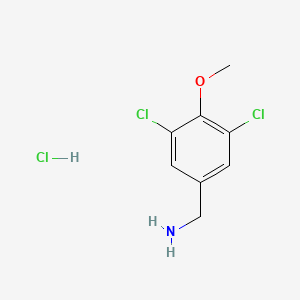
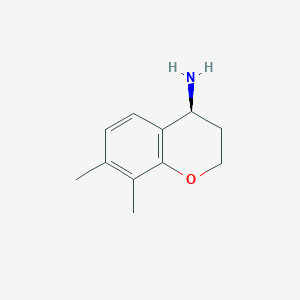
![2-Chloro-5-fluoro-4-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B15237576.png)
![4-Chloro-1-methyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine](/img/structure/B15237583.png)
![trans-Octahydrofuro[3,4-C]pyridine hcl](/img/structure/B15237591.png)
